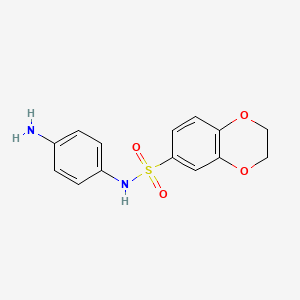N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS No.: 792954-01-9
Cat. No.: VC1989164
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 792954-01-9 |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| Standard InChI | InChI=1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2 |
| Standard InChI Key | MRXWTLVVPGOSNX-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N |
Introduction
Chemical Identity and Basic Properties
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a well-defined chemical entity with specific identifiers and fundamental properties that characterize its molecular nature. The compound serves as a research tool in various chemical and pharmacological investigations.
Chemical Identifiers
The compound is registered with multiple chemical identification systems, allowing for its unambiguous identification across scientific databases and literature. Table 1 summarizes the primary chemical identifiers for this compound.
Table 1: Chemical Identifiers of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
| Identifier Type | Value |
|---|---|
| CAS Number | 792954-01-9 |
| PubChem CID | 2546193 |
| InChI Key | MRXWTLVVPGOSNX-UHFFFAOYSA-N |
| SMILES | O=S(=O)(NC1=CC=C(N)C=C1)C2=CC=C3OCCOC3=C2 |
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Molecular Weight | 306.34 g/mol |
Structural Analysis
Molecular Structure
The molecular structure of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features distinct structural elements that define its chemical identity and potential biological interactions. The compound contains:
-
A 2,3-dihydro-1,4-benzodioxine core
-
A sulfonamide (-SO₂NH-) linking group
-
A 4-aminophenyl moiety
This structural composition creates a molecule with specific electron distribution patterns and hydrogen bonding capabilities that influence its interactions with biological targets.
Structure-Property Relationships
The structural features of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide contribute to its chemical behavior and potential biological activities. The benzodioxine structure contributes to the compound's stability and may affect its interaction with biological targets. The incorporation of the 4-aminophenyl group suggests that it may possess properties related to amine functionalities, potentially influencing its reactivity and solubility .
The sulfonamide group (-SO₂NH-) is known for its ability to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. This functional group is particularly noted for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 4-aminophenylamine. This process requires careful control of reaction conditions to ensure the formation of the desired product.
The general synthetic approach follows a nucleophilic substitution mechanism, where the amino group of 4-aminophenylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of the sulfonamide bond that characterizes this compound.
Chemical Reactivity
As a sulfonamide derivative, N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can participate in various chemical reactions typical of this class of compounds. The presence of both the sulfonamide group and the amine functionality provides multiple sites for potential chemical transformations.
The compound can potentially undergo:
-
Acylation or alkylation at the nitrogen atoms
-
Oxidation of the amine group
-
Substitution reactions at the aromatic rings
-
Complexation with metal ions through the sulfonamide group
These reactions make the compound versatile for chemical modifications and the development of related derivatives with potentially enhanced properties.
Biological Activity and Applications
Structure-Activity Relationships
Research on related benzodioxine derivatives provides insights into potential structure-activity relationships relevant to N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. The benzodioxine core has been investigated in various pharmacological contexts, including as components of:
-
Neuronal nicotinic acetylcholine receptor modulators
-
Adrenoceptor antagonists
-
Serotonin receptor ligands
-
Antibacterial agents
These studies suggest that the benzodioxine scaffold in N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may contribute to potential interactions with multiple biological targets, though specific studies on this exact compound would be needed to confirm particular activities .
Analytical Characterization
Spectroscopic Analysis
The structure of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be analyzed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum would show distinct peaks corresponding to the aromatic protons and the protons on the dioxane ring. The aromatic region would typically display complex patterns representing the benzodioxine and aminophenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for:
These spectroscopic methods provide valuable tools for confirming the structure and purity of the compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for purity analysis of compounds like N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Commercial preparations of this compound typically specify a minimum purity of 95%, as determined by such analytical methods .
| Supplier | Catalog Number | Available Quantities | Price (as of April 2025) |
|---|---|---|---|
| AK Scientific | 0380CH | Not specified | Not specified |
| Santa Cruz Biotechnology | sc-354667 | 250 mg, 1 g | $188.00 (250 mg), $380.00 (1 g) |
| CymitQuimica | 54-OR82858 | Not specified | 102.00 € |
| Vulcan Chemical | VC1989164 | Not specified | Not specified |
These commercial sources provide researchers with access to the compound for various research applications .
Quality Specifications
Commercial preparations of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically specify a minimum purity of 95%, as determined by analytical methods such as HPLC, NMR, or elemental analysis . This purity level is generally sufficient for most research applications, ensuring reliable and reproducible results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume